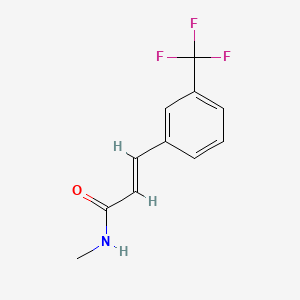
N-Methyl-m-(trifluoromethyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-m-(trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide core structure with a trifluoromethyl group and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-m-(trifluoromethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . Traditional chemical synthesis methods may also involve condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis offers a scalable and efficient approach for industrial synthesis, providing advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse catalysts .
化学反应分析
Types of Reactions
N-Methyl-m-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized cinnamamide derivatives, while substitution reactions can produce a variety of substituted cinnamamide compounds .
科学研究应用
N-Methyl-m-(trifluoromethyl)cinnamamide has several scientific research applications, including:
作用机制
The mechanism of action of N-Methyl-m-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamide have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .
相似化合物的比较
N-Methyl-m-(trifluoromethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-Decyl-N-methyl-3-trifluoromethylcinnamamide: Similar structure but with a decyl group, showing different biological activities.
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a benzenesulfonamide group, exhibiting distinct antimicrobial properties.
Coumaroyltyramine derivatives: Synthesized from hydroxycinnamate and phenylethylamines, these compounds have unique neuroprotective and anti-tyrosinase activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties and biological activities that differentiate it from other cinnamamide derivatives.
属性
CAS 编号 |
93040-59-6 |
|---|---|
分子式 |
C11H10F3NO |
分子量 |
229.20 g/mol |
IUPAC 名称 |
(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+ |
InChI 键 |
YEBIYCKHVHLBHN-AATRIKPKSA-N |
手性 SMILES |
CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
规范 SMILES |
CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















